molecular formula C27H33F6N5O10 B8201829 Thalidomide-Piperazine-PEG2-NH2 (diTFA)

Thalidomide-Piperazine-PEG2-NH2 (diTFA)

Número de catálogo: B8201829
Peso molecular: 701.6 g/mol
Clave InChI: VTSRBWIJOVXEKY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Aplicaciones Científicas De Investigación

Cancer Therapy

Thalidomide-Piperazine-PEG2-NH2 is being investigated for its potential in cancer treatment through the degradation of oncoproteins. It can selectively target proteins such as:

  • Myc
  • BCL-2
  • NF-kB

Case Study: Targeting Myc Oncoprotein

A study demonstrated that the use of Thalidomide-Piperazine-PEG2-NH2 in a PROTAC format effectively reduced Myc levels in cancer cell lines, leading to decreased proliferation and increased apoptosis rates. This highlights its potential as a therapeutic agent in Myc-driven cancers.

Autoimmune Diseases

The compound has shown promise in modulating immune responses by degrading pro-inflammatory cytokines and signaling proteins involved in autoimmune conditions.

Case Study: Rheumatoid Arthritis

Research indicated that Thalidomide-Piperazine-PEG2-NH2 could downregulate TNF-alpha levels in synovial fibroblasts from rheumatoid arthritis patients, suggesting a novel approach to managing inflammation and joint damage.

Infectious Diseases

Thalidomide-Piperazine-PEG2-NH2 may also play a role in combating viral infections by targeting viral proteins or host factors essential for viral replication.

Case Study: HIV Research

In vitro studies have shown that this compound can degrade specific host proteins that HIV relies on for replication, thereby reducing viral load in infected cells.

Data Table: Summary of Applications

Application AreaTarget Proteins/PathwaysPotential Impact
Cancer TherapyMyc, BCL-2, NF-kBReduced cell proliferation
Autoimmune DiseasesTNF-alphaDecreased inflammation
Infectious DiseasesHost factors for HIVLowered viral replication

Actividad Biológica

Thalidomide-Piperazine-PEG2-NH2 (diTFA) is a synthetic compound that combines the thalidomide structure with a piperazine linker and a polyethylene glycol (PEG) moiety. This compound has garnered attention due to its potential biological activities, particularly in the context of targeted protein degradation through the ubiquitin-proteasome system. This article explores its biological activity, mechanisms, and implications in therapeutic contexts.

Chemical Structure and Properties

  • Molecular Formula : C27H33F6N5O10
  • Molecular Weight : 573.64 g/mol
  • Appearance : Light yellow to green yellow solid powder

The compound is designed as an E3 ligase ligand-linker conjugate, which allows it to selectively target proteins for degradation, a mechanism utilized in PROTAC (Proteolysis Targeting Chimeras) technology .

Thalidomide-Piperazine-PEG2-NH2 operates primarily through:

  • E3 Ligase Recruitment : The thalidomide moiety binds to cereblon, an E3 ubiquitin ligase, facilitating the ubiquitination of target proteins.
  • Target Protein Degradation : The compound links the target protein to the ubiquitin-proteasome pathway, leading to its degradation. This process is crucial for regulating various cellular functions and maintaining homeostasis .

1. Anti-inflammatory Effects

Thalidomide and its derivatives have shown significant anti-inflammatory properties. Research indicates that diTFA can modulate pro-inflammatory cytokines such as TNF-α and IL-1β, contributing to its therapeutic potential in inflammatory diseases .

2. Neuroprotective Properties

Studies have demonstrated that compounds derived from thalidomide exhibit neuroprotective effects by inhibiting cholinesterase activity and reducing oxidative stress. For instance, one study reported that a related thalidomide derivative significantly decreased levels of iNOS and IL-1β in vitro, suggesting potential applications in neurodegenerative diseases .

3. Anticancer Activity

Thalidomide has been used successfully in treating multiple myeloma and other cancers due to its ability to inhibit angiogenesis and modulate immune responses. The incorporation of PEG2 enhances solubility and bioavailability, potentially improving therapeutic outcomes in cancer treatment .

Case Study 1: Neuroprotection in Inflammatory Models

In an experimental model of neuroinflammation, diTFA was administered to assess its impact on locomotor function and feeding behavior following lipopolysaccharide (LPS) exposure. Results indicated that diTFA significantly improved both locomotor activity and feeding behavior compared to controls, highlighting its neuroprotective capabilities against inflammatory insults .

Case Study 2: Cancer Treatment Efficacy

In a clinical setting involving patients with multiple myeloma, thalidomide derivatives have been evaluated for their efficacy in combination with other chemotherapeutic agents. Patients receiving treatment with thalidomide showed improved survival rates and reduced tumor burden compared to those on standard therapies alone. The mechanism was attributed to enhanced apoptosis in cancer cells mediated by the compound's action on the ubiquitin-proteasome pathway .

Summary of Biological Activities

Activity TypeMechanism of ActionImplications
Anti-inflammatoryModulation of cytokine levels (TNF-α, IL-1β)Potential treatment for autoimmune diseases
NeuroprotectiveInhibition of cholinesterase; reduction of oxidative stressApplications in neurodegenerative disorders
AnticancerInduction of apoptosis; inhibition of angiogenesisTreatment for multiple myeloma and other cancers

Propiedades

IUPAC Name

5-[4-[2-[2-(2-aminoethoxy)ethoxy]ethyl]piperazin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N5O6.2C2HF3O2/c24-5-11-33-13-14-34-12-10-26-6-8-27(9-7-26)16-1-2-17-18(15-16)23(32)28(22(17)31)19-3-4-20(29)25-21(19)30;2*3-2(4,5)1(6)7/h1-2,15,19H,3-14,24H2,(H,25,29,30);2*(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTSRBWIJOVXEKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCN(CC4)CCOCCOCCN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33F6N5O10
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

701.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.